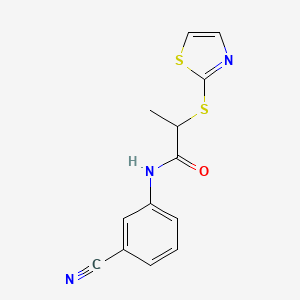
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokines, which are involved in the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
作用機序
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide selectively inhibits the activity of JAK3 by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the immune response. This leads to a reduction in the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). It also reduces the activation of T cells, which are involved in the immune response. This leads to a reduction in inflammation and a decrease in the symptoms of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a long half-life, which allows for once-daily dosing. However, one of the limitations of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide is its potential for immunosuppression, which can increase the risk of infections. It also has the potential to cause liver toxicity, which requires careful monitoring.
将来の方向性
There are a number of potential future directions for the research on N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide. One area of research is the development of more selective JAK3 inhibitors with reduced off-target effects. Another area of research is the investigation of the potential therapeutic applications of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, research is needed to better understand the long-term safety and efficacy of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide in the treatment of autoimmune diseases.
合成法
The synthesis of N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide involves a multistep process starting from commercially available starting materials. The first step involves the preparation of 3-cyanophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole to form the intermediate amide. The amide is then treated with thionyl chloride to form the corresponding thionyl chloride derivative, which is then reacted with 2-mercapto-1-propanol to yield N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide.
科学的研究の応用
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activity of JAK3, which is involved in the immune response.
特性
IUPAC Name |
N-(3-cyanophenyl)-2-(1,3-thiazol-2-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-9(19-13-15-5-6-18-13)12(17)16-11-4-2-3-10(7-11)8-14/h2-7,9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMXLDZUHDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)SC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
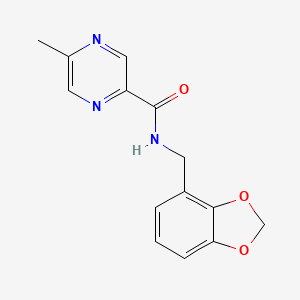

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)
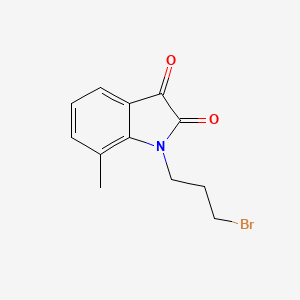

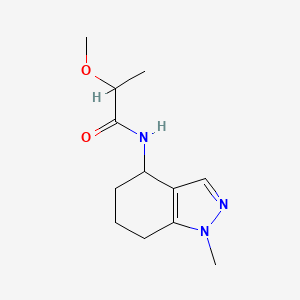

![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
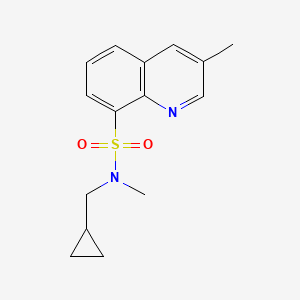
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
